6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-3-25-17-7-5-4-6-15(17)19(24)27-18-11-26-14(10-16(18)23)12-28-20-21-9-8-13(2)22-20/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNPIVCNLRBUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyranone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, ethoxybenzoic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxybenzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate and related analogs:
*Molecular formula inferred from structural analogs.
†Estimated based on substituent contributions.
Structural and Electronic Differences
- 2-Ethoxy vs.
- 2-Ethoxy vs. 2-Methyl (): The ethoxy group introduces greater steric hindrance and polarity compared to the methyl substituent, likely reducing solubility in hydrophobic matrices but improving resistance to enzymatic hydrolysis .
- Benzoate vs. Acrylate (): Replacement of the benzoate with a trimethoxyphenyl acrylate group () extends conjugation, altering UV-Vis absorption profiles and binding affinities in biological systems .
Physicochemical Properties
- Solubility: The 2-methyl analog () likely exhibits higher solubility in nonpolar solvents due to reduced polarity, whereas the nitro-substituted compound () may favor polar aprotic solvents. The ethoxy group in the target compound balances moderate polarity and bulk.
- Molecular Weight: The acrylate derivative () has the highest molecular weight (470.5), which could limit bioavailability, while the 2-methyl analog () is the lightest (368.4), favoring better diffusion across membranes .
Biological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups, including a pyrimidine ring, a pyran ring, and an ethoxybenzoate moiety, which contribute to its diverse biological interactions.
Chemical Structure
The structural representation of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in disease pathways. The presence of the sulfanylmethyl group enhances its affinity for thiol-containing proteins, potentially leading to significant biological effects.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran derivatives exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating potential for further development as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on a series of pyran derivatives indicated that modifications to the sulfanylmethyl group significantly enhanced antimicrobial activity. The compound was tested against E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Anticancer Activity :
- In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cell populations, confirming its potential as an anticancer agent.
Pharmacological Studies
Pharmacological evaluations reveal that the compound's unique structure allows it to interact with multiple targets within biological systems. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
